molecular formula C11H16BFN2O2 B14073470 (4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid

(4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid

Katalognummer: B14073470
Molekulargewicht: 238.07 g/mol
InChI-Schlüssel: GOQJOWCUEMYTBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid typically involves the reaction of 4-fluoro-6-(4-methylpiperidin-1-yl)pyridine with a boron-containing reagent. One common method is the use of boronic acid derivatives in the presence of a palladium catalyst under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

    Protodeboronation: Bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions include biaryl compounds in the case of Suzuki-Miyaura coupling and substituted pyridines in the case of protodeboronation.

Wirkmechanismus

The mechanism of action of (4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity and selectivity is required.

Eigenschaften

Molekularformel

C11H16BFN2O2

Molekulargewicht

238.07 g/mol

IUPAC-Name

[4-fluoro-6-(4-methylpiperidin-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H16BFN2O2/c1-8-2-4-15(5-3-8)11-6-10(13)9(7-14-11)12(16)17/h6-8,16-17H,2-5H2,1H3

InChI-Schlüssel

GOQJOWCUEMYTBF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=C(C=C1F)N2CCC(CC2)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.